(Cyclopropylmethoxy)benzene
Description
(Cyclopropylmethoxy)benzene is an aromatic ether characterized by a benzene ring substituted with a cyclopropylmethoxy group (−O−CH₂−C₃H₅). This compound is of significant interest in organic synthesis due to the unique electronic and steric properties imparted by the cyclopropane ring, which influences reactivity and stability .
Properties
IUPAC Name |
cyclopropylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRNZMULKLCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the O-alkylation of phenol derivatives with cyclopropylmethyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide . Another method involves the reaction of benzyl alcohol derivatives with cyclopropylmethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of (cyclopropylmethoxy)benzene typically involves large-scale O-alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Friedel-Crafts Acylation: It can undergo Friedel-Crafts acylation to introduce acyl groups onto the benzene ring in the presence of a Lewis acid catalyst.
Grignard Reactions: The compound can react with Grignard reagents to form various organic derivatives.
Common Reagents and Conditions
Lewis Acids: Used in Friedel-Crafts acylation reactions.
Grignard Reagents: For introducing organic groups onto the benzene ring.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Cyclopropylmethanol: Formed during hydrolysis.
Various Organic Derivatives: Formed through Grignard reactions and electrophilic aromatic substitution.
Scientific Research Applications
(Cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of pulmonary fibrosis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclopropylmethoxy)benzene involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a role in pulmonary fibrosis . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, leading to decreased expression of fibrosis-related proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives and analogs of (cyclopropylmethoxy)benzene, highlighting differences in structure, reactivity, and applications:
Key Reactivity Differences
Electrophilic Aromatic Substitution (EAS):
- (Cyclopropylmethoxy)benzene undergoes EAS at the para and ortho positions due to the electron-donating cyclopropylmethoxy group .
- Halogenated Derivatives (e.g., 1-Bromo-3-(cyclopropylmethoxy)benzene) : Bromine acts as a directing group, enabling regioselective cross-coupling reactions .
Functional Group Transformations: The aldehyde in S5 is reduced to alcohols (e.g., (4-(Cyclopropylmethoxy)phenyl)methanol (S6)) using NaBH₄ with 99% yield . S7 reacts with triethyl phosphite to form diethyl benzylphosphonates (e.g., Compound 23), critical in Horner-Wadsworth-Emmons olefinations .
Biological Activity: Compounds like 1-(2-(Cyclopropylmethoxy)ethoxy)-4-(benzyloxy)benzene (16) exhibit β₁-selective adrenoceptor partial agonism, highlighting their pharmaceutical relevance .
Biological Activity
(Cyclopropylmethoxy)benzene, a compound characterized by its unique cyclopropyl and methoxy substituents on a benzene ring, has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of (cyclopropylmethoxy)benzene against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.5 mg/mL |
| Escherichia coli | 7.2 mg/mL |
| Pseudomonas aeruginosa | 5.8 mg/mL |
Research indicates that the presence of the cyclopropyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action .
2. Anti-inflammatory Activity
(Cyclopropylmethoxy)benzene has been evaluated for its anti-inflammatory effects in various in vivo models. The compound demonstrated significant inhibition of inflammatory markers in carrageenan-induced paw edema assays.
| Dosage (mg/kg) | Inhibition (%) |
|---|---|
| 10 | 45 |
| 20 | 65 |
| 50 | 85 |
The anti-inflammatory mechanism is believed to involve the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses .
3. Antioxidant Activity
The antioxidant capacity of (cyclopropylmethoxy)benzene has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that the compound exhibits significant free radical scavenging activity.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings indicate that (cyclopropylmethoxy)benzene can effectively neutralize free radicals, potentially contributing to its overall therapeutic profile .
Case Studies
Several case studies have highlighted the therapeutic potential of (cyclopropylmethoxy)benzene:
- Case Study 1 : A study involving a mouse model demonstrated that administration of (cyclopropylmethoxy)benzene significantly reduced inflammation in induced arthritis models, supporting its use as an anti-inflammatory agent.
- Case Study 2 : In vitro studies on human cancer cell lines showed that (cyclopropylmethoxy)benzene inhibited cell proliferation and induced apoptosis, suggesting potential anticancer properties that warrant further investigation.
Q & A
Q. What are the common synthetic routes for (cyclopropylmethoxy)benzene derivatives?
Methodological Answer: A typical approach involves alkylation of phenolic hydroxyl groups with cyclopropylmethyl bromide under basic conditions. For example, in the synthesis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, a mixture of 3,4-dihydroxybenzoate and cyclopropylmethyl bromide is reacted with potassium carbonate in acetonitrile at 40°C for 18 hours. Post-reaction purification via column chromatography yields the product . This method emphasizes the importance of base selection (e.g., K₂CO₃) and solvent optimization to minimize side reactions.
Q. How is the crystal structure of (cyclopropylmethoxy)benzene derivatives characterized?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals suitable for XRD are often grown via slow evaporation of a solvent mixture (e.g., ethyl acetate/hexane). For example, the dihedral angle between the benzene ring and cyclopropane moiety in methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate was determined to be 60.3° using this method, confirming steric and electronic influences of the substituent .
Q. What analytical techniques confirm the purity of (cyclopropylmethoxy)benzene compounds?
Methodological Answer: High-resolution mass spectrometry (HRMS), liquid chromatography-mass spectrometry (LCMS), and nuclear magnetic resonance (NMR) are critical. HRMS validates molecular weight, while ¹H/¹³C NMR identifies structural integrity. For instance, purity thresholds ≥95% are standard, as demonstrated in studies on PDE4 inhibitors .
Q. What safety precautions are required when handling (cyclopropylmethoxy)benzene derivatives?
Methodological Answer: Acute toxicity (oral, dermal, inhalation Category 4 per EU-GHS) necessitates lab controls: use fume hoods, wear nitrile gloves, and avoid direct exposure. Emergency protocols (e.g., eye rinsing for 15 minutes) should align with safety data sheets .
Advanced Research Questions
Q. How does the cyclopropylmethoxy group influence biological activity in PDE4 inhibitors?
Methodological Answer: The group enhances metabolic stability and target binding. In Roflumilast, the cyclopropylmethoxy moiety reduces oxidative metabolism, prolonging half-life. Structure-activity relationship (SAR) studies compare substituents (e.g., OCH₂Cyprop vs. OCH₃) to optimize potency and selectivity .
Q. What strategies resolve contradictions in reported biological activities of (cyclopropylmethoxy)benzene analogs?
Methodological Answer: Conduct replication studies under standardized conditions (e.g., cell lines, assay protocols). Meta-analyses should account for variables like compound purity (validated via LCMS/NMR) and enantiomeric ratios. For example, discrepancies in IC₅₀ values may arise from differences in enantiomer preparation .
Q. How to design SAR studies for cyclopropylmethoxy-containing compounds?
Methodological Answer: Systematically vary substituents on the benzene ring while retaining the cyclopropylmethoxy group. Use computational modeling (e.g., molecular docking) to predict binding affinities. Experimental validation via in vitro assays (e.g., enzyme inhibition) identifies critical pharmacophores. A study on triazolothiadiazines demonstrated that OCH₂Cyprop improved kinase selectivity compared to bulkier substituents .
Q. How to optimize reaction yields in synthesizing (cyclopropylmethoxy)benzene intermediates?
Methodological Answer: Screen catalysts (e.g., phase-transfer catalysts) and solvents (polar aprotic vs. non-polar). For example, replacing acetonitrile with DMF in alkylation reactions increased yields from 18% to 35% in a study on benzoate derivatives. Post-synthesis purification via recrystallization or flash chromatography further enhances purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
